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Compound of Interest

Compound Name: Dimethylamine-PEG19

Cat. No.: B11932169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dimethylamine-PEG19, a

tertiary amine-terminated polyethylene glycol derivative. The protocols outlined below are

based on established methodologies for the synthesis of amine-terminated PEGs, specifically

adapted for the introduction of a dimethylamino group. This document offers two primary

synthetic routes, detailed experimental procedures, purification strategies, and characterization

methods.

Introduction
Polyethylene glycol (PEG) and its derivatives are widely utilized in biomedical and

pharmaceutical research to enhance the solubility, biocompatibility, and circulation half-life of

therapeutic molecules. Dimethylamine-terminated PEG, specifically with 19 ethylene glycol

repeat units (dimethylamine-PEG19), provides a tertiary amine functional group for various

conjugation chemistries. This guide details two robust methods for its synthesis: Reductive

Amination of PEG19-aldehyde and Nucleophilic Substitution of PEG19-mesylate.

Synthetic Pathways Overview
The synthesis of dimethylamine-PEG19 can be approached through two primary, reliable

pathways, each starting from a commercially available PEG derivative. The choice of pathway

may depend on the starting materials available and the desired scale of the reaction.
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Caption: Overview of the two primary synthetic routes to Dimethylamine-PEG19.

Route 1: Reductive Amination of PEG19-Aldehyde
This method involves the initial oxidation of a hydroxyl-terminated PEG19 to its corresponding

aldehyde, followed by a reductive amination reaction with dimethylamine.

Experimental Protocol
Step 1: Oxidation of HO-PEG19-OH to PEG19-Dialdehyde

A common and effective method for the oxidation of PEG alcohols to aldehydes is the Swern

oxidation or using other mild oxidizing agents like Dess-Martin periodinane.
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Parameter Value

Starting Material HO-PEG19-OH

Reagents Oxalyl chloride, DMSO, Triethylamine

Solvent Dichloromethane (DCM)

Temperature -78 °C to room temperature

Reaction Time 2-4 hours

Work-up Aqueous wash, extraction with DCM

Purification Precipitation in cold diethyl ether

Expected Yield >90%

Detailed Methodology:

Dissolve HO-PEG19-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add oxalyl chloride (2.2 equivalents) to the solution, followed by the dropwise addition

of anhydrous DMSO (4.4 equivalents).

Stir the reaction mixture at -78 °C for 1 hour.

Add triethylamine (10 equivalents) and allow the reaction to slowly warm to room

temperature.

Quench the reaction with water and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl

ether.
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Collect the precipitate by filtration and dry under vacuum to yield PEG19-dialdehyde.

Step 2: Reductive Amination with Dimethylamine

The PEG19-dialdehyde is then reacted with dimethylamine in the presence of a mild reducing

agent, such as sodium cyanoborohydride (NaBH₃CN), to form the tertiary amine. The reaction

is typically performed in a one-pot setup.

Parameter Value

Starting Material PEG19-Dialdehyde

Reagents
Dimethylamine (2 M solution in THF or as gas),

Sodium cyanoborohydride (NaBH₃CN)

Solvent Methanol or Tetrahydrofuran (THF)

pH 6-7

Temperature Room temperature

Reaction Time 12-24 hours

Work-up Removal of solvent, dialysis

Purification Ion-exchange chromatography or precipitation

Expected Yield 70-85%

Detailed Methodology:

Dissolve PEG19-dialdehyde (1 equivalent) in methanol.

Add a solution of dimethylamine (2.5 equivalents) in THF.

Adjust the pH of the solution to 6-7 using a dilute solution of HCl in methanol.

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by ¹H NMR or TLC (using a suitable stain like Dragendorff's

reagent for amines).

Once the reaction is complete, remove the solvent under reduced pressure.

The crude product can be purified by dialysis against deionized water to remove excess

reagents and salts.

Alternatively, for smaller scales, purification can be achieved by precipitation in cold diethyl

ether followed by column chromatography on silica gel.

Dissolve PEG-Aldehyde
in Methanol Add Dimethylamine Adjust pH to 6-7 Add NaBH3CN Stir at RT for 12-24h Quench and Concentrate Purify (Dialysis or

Column Chromatography) Characterize Product

Click to download full resolution via product page

Caption: Workflow for the reductive amination of PEG-aldehyde with dimethylamine.

Route 2: Nucleophilic Substitution of PEG19-
Mesylate
This alternative route involves the conversion of the terminal hydroxyl groups of PEG19 to a

good leaving group, such as mesylate, followed by nucleophilic substitution with

dimethylamine.

Experimental Protocol
Step 1: Mesylation of HO-PEG19-OH

The hydroxyl groups of PEG19 are reacted with methanesulfonyl chloride (MsCl) in the

presence of a base to form the corresponding dimesylate.
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Parameter Value

Starting Material HO-PEG19-OH

Reagents
Methanesulfonyl chloride (MsCl), Triethylamine

(TEA)

Solvent Dichloromethane (DCM)

Temperature 0 °C to room temperature

Reaction Time 4-6 hours

Work-up Aqueous wash, extraction with DCM

Purification Precipitation in cold diethyl ether

Expected Yield >95%

Detailed Methodology:

Dissolve HO-PEG19-OH (1 equivalent) and triethylamine (4 equivalents) in anhydrous DCM

under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed

by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Precipitate the product by adding the concentrated solution to cold diethyl ether.

Collect the white precipitate by filtration and dry under vacuum to yield MsO-PEG19-OMs.

Step 2: Nucleophilic Substitution with Dimethylamine
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The PEG19-dimesylate is then reacted with an excess of dimethylamine to displace the

mesylate groups and form the desired dimethylamine-PEG19.

Parameter Value

Starting Material MsO-PEG19-OMs

Reagents
Dimethylamine (40% aqueous solution or 2 M in

THF)

Solvent
Tetrahydrofuran (THF) or Dichloromethane

(DCM)

Temperature Room temperature to 40 °C

Reaction Time 24-48 hours

Work-up Removal of solvent, dialysis

Purification Ion-exchange chromatography or precipitation

Expected Yield 80-90%

Detailed Methodology:

Dissolve MsO-PEG19-OMs (1 equivalent) in THF.

Add a large excess of dimethylamine solution (e.g., 10-20 equivalents).

Stir the reaction mixture in a sealed vessel at room temperature or gently heat to 40 °C for

24-48 hours.

Monitor the reaction by ¹H NMR, looking for the disappearance of the mesylate protons and

the appearance of the N-methyl protons.

After completion, remove the solvent and excess dimethylamine under reduced pressure.

Purify the crude product by dialysis against deionized water or by precipitation in cold diethyl

ether. For higher purity, ion-exchange chromatography can be employed.
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Caption: Workflow for the nucleophilic substitution of PEG-mesylate with dimethylamine.

Purification and Characterization
Purification Strategies

Precipitation: PEG derivatives are typically soluble in solvents like DCM, THF, and water, but

insoluble in diethyl ether and hexane. Precipitation in cold diethyl ether is a common method

for initial purification and removal of non-polar impurities.

Dialysis: For water-soluble PEG derivatives, dialysis using an appropriate molecular weight

cutoff (MWCO) membrane is effective for removing low molecular weight impurities, salts,

and excess reagents.

Column Chromatography: Silica gel chromatography can be used for the purification of PEG

derivatives. For amine-containing PEGs, it is often beneficial to use a mobile phase

containing a small amount of a basic modifier like triethylamine or ammonia to prevent

streaking. Amine-functionalized silica can also be an effective stationary phase.[1] A common

eluent system is a gradient of methanol in dichloromethane or chloroform.[2]

Ion-Exchange Chromatography: Due to the basic nature of the terminal dimethylamino

groups, cation-exchange chromatography can be an effective method for purification,

especially for removing any unreacted starting material.

Characterization
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary

method for confirming the structure of the final product.

PEG Backbone: A characteristic broad singlet around 3.64 ppm corresponding to the

ethylene glycol repeating units (-O-CH₂-CH₂-O-).[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b11932169?utm_src=pdf-body-img
https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines
https://www.reddit.com/r/Chempros/comments/v4kt0w/chromatography_of_peg_containing_compounds/?rdt=51527
https://www.researchgate.net/figure/H-NMR-of-3k-PEGDM_fig4_8465694
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Terminal Methylene Group: The methylene protons adjacent to the nitrogen atom (-CH₂-

N(CH₃)₂) are expected to show a triplet at approximately 2.5-2.8 ppm.

N-Methyl Groups: The protons of the two methyl groups attached to the nitrogen (-N(CH₃)₂)

should appear as a singlet around 2.2-2.4 ppm.

Integration of the terminal group protons relative to the PEG backbone protons can be used to

determine the degree of functionalization.

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

mass spectrometry can be used to confirm the molecular weight of the final product and assess

its polydispersity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction

progress by observing the disappearance of the aldehyde C=O stretch (around 1720 cm⁻¹) in

the reductive amination route or the disappearance of the mesylate S=O stretches (around

1350 and 1175 cm⁻¹) in the nucleophilic substitution route.

Safety Precautions
All reactions should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all

times.

Methanesulfonyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme

care.

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with

acid. Handle with appropriate precautions.

Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a closed

system or a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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